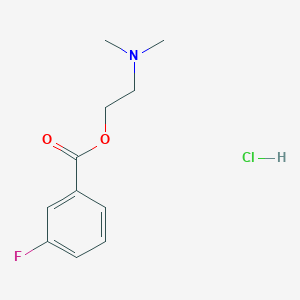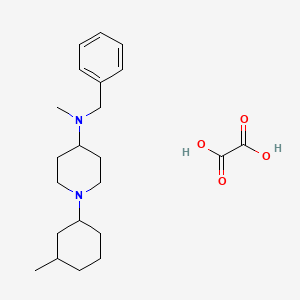![molecular formula C26H35N3O4 B3974504 1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974504.png)
1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate
Overview
Description
1-Phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate, also known as PPOP, is a chemical compound that has been widely studied for its potential therapeutic applications. PPOP belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual action may contribute to its anxiolytic and antipsychotic effects. This compound has also been shown to modulate the activity of the dopamine and serotonin systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.
Future Directions
There are several future directions for the study of 1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate. One direction is to further investigate its mechanism of action and its effects on the dopamine and serotonin systems in the brain. Another direction is to study its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and drug addiction. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has several advantages for lab experiments, but its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration. There are several future directions for the study of this compound, including the investigation of its mechanism of action and its potential therapeutic applications.
Scientific Research Applications
1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and drug addiction.
properties
IUPAC Name |
oxalic acid;1-phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3.C2H2O4/c1-3-8-22(9-4-1)10-7-15-25-16-13-24(14-17-25)27-20-18-26(19-21-27)23-11-5-2-6-12-23;3-1(4)2(5)6/h1-6,8-9,11-12,24H,7,10,13-21H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUDHAFWDITZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CCCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974424.png)


![N-[(2S*,4R*,6S*)-2-(2-butyl-1H-imidazol-4-yl)-6-isobutyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3974459.png)

![10-(4-chlorophenyl)-7-(2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3974483.png)
![N-{[(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3974484.png)
![17-(3-iodophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3974492.png)

amino]butan-1-ol](/img/structure/B3974503.png)
![2-[(2-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3974505.png)
![5-oxo-1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B3974509.png)
![4-tert-butyl-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B3974510.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione](/img/structure/B3974516.png)